1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a benzodioxole moiety fused to a 1,3,4-oxadiazole ring, which is further linked to a piperidine group via a ketone bridge. The piperidine moiety introduces conformational flexibility and basicity, which may influence bioavailability and target binding.
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(20)19-6-2-3-12(8-19)16-18-17-15(23-16)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZFGWJAOXBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of piperonal with appropriate reagents. The oxadiazole ring is then introduced via cyclization reactions involving hydrazides and carboxylic acids. Finally, the piperidine ring is incorporated through nucleophilic substitution reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxadiazole ring to an amine.
Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety is known to interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: benzodioxole, 1,3,4-oxadiazole, piperidine, or ethanone functionalities.
Structural Analogues and Their Properties
Key Structural and Functional Differences
In contrast, thioether-substituted oxadiazoles (e.g., ) exhibit increased lipophilicity, which may improve membrane permeability but reduce solubility.
Substituent Effects: The piperidine group in the target compound offers basicity (pKa ~10–11) and conformational flexibility, unlike rigid morpholine or 4-hydroxypiperidine analogs (e.g., ), which may alter binding kinetics to biological targets.
Bioactivity Trends :
- Compounds with pyrazole or oxadiazole cores paired with benzodioxole (e.g., ) demonstrate broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms.
- Piperanine analogs (e.g., ) lack the oxadiazole ring but retain benzodioxole-piperidine motifs, indicating that the oxadiazole in the target compound may enhance target selectivity or metabolic stability.
Research Findings and Implications
- Antimicrobial Potential: The structural resemblance to pyrazole- and oxadiazole-based antimicrobial agents (MIC values: 30–43 μg/cm³ ) suggests the target compound could inhibit bacterial enzymes (e.g., DNA gyrase) or disrupt membrane integrity.
- Synthetic Accessibility: The use of bromoethanone intermediates (e.g., ) and amine-heterocycle coupling (e.g., ) supports feasible scalability for the target compound’s synthesis.
- Limitations : Current evidence lacks explicit data on the target compound’s solubility, toxicity, or in vivo efficacy, necessitating further pharmacokinetic studies.
Biological Activity
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H21N3O3
- Molecular Weight : 315.37 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines.
In a study examining a related compound with a similar structure, it was found that:
- IC50 against MCF7 cells : 25.72 ± 3.95 μM.
- Mechanism : The compound induced apoptosis in cancer cells in a dose-dependent manner and inhibited tumor growth in vivo .
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole moiety have exhibited antimicrobial properties. For example:
- Activity against bacterial strains : Compounds were tested against Escherichia coli and Bacillus subtilis, showing varying degrees of inhibition.
The presence of bulky hydrophobic groups in these compounds is believed to enhance their antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways leading to cell death.
- Antimicrobial Mechanisms : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Study on Anticancer Effects
A notable case study involved the administration of a structurally similar compound to mice with induced tumors. The results indicated:
- Tumor Volume Reduction : Significant reduction in tumor size compared to control groups.
- Survival Rates : Enhanced survival rates were observed in treated groups .
Study on Antimicrobial Effects
In another study focusing on antimicrobial activity:
- Tested Compounds : Various derivatives were synthesized and tested for their antibacterial properties.
Results showed that certain derivatives had MIC values as low as 12.5 μg/ml against Candida albicans, indicating strong antifungal activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3 |
| Molecular Weight | 315.37 g/mol |
| IC50 (MCF7 cells) | 25.72 ± 3.95 μM |
| MIC (Candida albicans) | 12.5 μg/ml |
Q & A
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Purity Control Method |
|---|---|---|
| Benzo[d][1,3]dioxole-5-carbaldehyde | Oxadiazole precursor | HPLC (≥98%) |
| 3-Oxadiazolyl-piperidine | Coupling partner | NMR (δ 4.2–4.5, multiplet) |
Q. Table 2. Biological Activity Comparison
| Study | Model | Activity (IC₅₀) | Limitation |
|---|---|---|---|
| In vitro (2025) | HeLa cells | 2.3 µM | No pharmacokinetic data |
| In vivo (2023) | Xenograft mice | 15 mg/kg (TGI = 60%) | High toxicity at >25 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
